molecular formula C20H20N2O3 B2498369 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034518-45-9

2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2498369
CAS No.: 2034518-45-9
M. Wt: 336.391
InChI Key: HOUOOMVKNDIYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Hypothesized Properties The compound 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide features a central acetamide group bridging a 4-ethoxyphenyl moiety and a pyridinylmethyl substituent with a furan-2-yl group at the 5-position of the pyridine ring (Fig. 1).

Synthesis Pathways (Inferred from Analogs)
While direct synthesis data for this compound are unavailable, analogous acetamide derivatives (e.g., indazole-based compounds in and ) suggest a likely route:

Coupling Reaction: Activation of 2-(4-ethoxyphenyl)acetic acid using agents like EDCl/HOBt, followed by reaction with (5-(furan-2-yl)pyridin-3-yl)methanamine.

Protection/Deprotection: Use of trityl groups to protect reactive sites during synthesis, as seen in indazole analogs .

Purification: Chromatography or recrystallization in solvents like ethyl acetate.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-24-18-7-5-15(6-8-18)11-20(23)22-13-16-10-17(14-21-12-16)19-4-3-9-25-19/h3-10,12,14H,2,11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUOOMVKNDIYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the ethoxyphenyl acetic acid, which undergoes a series of reactions including esterification, amidation, and cyclization to introduce the furan and pyridine rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Acetamide-Pyridine-Furan 4-Ethoxyphenyl, (5-(furan-2-yl)pyridin-3-yl)methyl Hypothesized: Enzyme inhibition (e.g., protease/kinase)
6b (Indazole Analog) Acetamide-Indazole 4-Ethoxyphenyl, 5-(2-fluorophenylamino) Anti-proliferative (IC₅₀: ~5–10 µM in cancer cells)
5RGX (Pyridine Acetamide) Acetamide-Pyridine 3-Cyanophenyl, 4-methylpyridin-3-yl SARS-CoV-2 Mpro inhibitor (Binding affinity: −22.5 kcal/mol)
3.1–3.21 (Triazole-Furan Acetamides) Acetamide-Triazole-Furan Varied aryl/alkyl groups Anti-exudative (30–50% efficacy vs. diclofenac)
Key Observations :
  • Pyridine vs. Indazole Cores : The target compound’s pyridine-furan core may favor interactions with enzymes (e.g., proteases) through heterocyclic π-stacking, whereas indazole analogs (e.g., 6b) exhibit anti-proliferative activity via DNA intercalation or kinase inhibition .
  • Substituent Effects: The ethoxy group in the target compound and 6b enhances lipophilicity, but fluorophenyl or cyanophenyl groups (e.g., 5RGX) improve binding specificity to hydrophobic enzyme pockets .

Common Strategies :

  • Indazole Analogs (): Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and trityl protection for amino groups .
  • Pyridine Acetamides () : Direct amide coupling under mild conditions (e.g., DCM/TEA) without protecting groups .
  • Triazole-Furan Derivatives () : Thioacetamide formation via nucleophilic substitution .

Hypothesized Route for Target Compound :

Furan-Pyridine Intermediate : Suzuki coupling of 5-bromopyridin-3-ylmethanamine with furan-2-ylboronic acid.

Acetamide Formation : Coupling with 2-(4-ethoxyphenyl)acetic acid using EDCl/HOBt.

Anti-Proliferative Indazole Analogs :

  • Compound 6b showed moderate activity against HCT-116 colorectal cancer cells (IC₅₀: 8.2 µM), attributed to its fluorophenylamino group enhancing DNA intercalation .

SARS-CoV-2 Protease Inhibitors :

  • Pyridine acetamides like 5RGX bind to the viral Mpro active site via H-bonds with ASN142 and π-stacking with HIS163 . The target compound’s furan may mimic these interactions.

Anti-Exudative Triazole Derivatives :

  • Compounds 3.1–3.21 reduced inflammation by 30–50% in carrageenan-induced edema models, comparable to diclofenac . The furan-pyridine scaffold in the target compound could similarly modulate inflammatory pathways.

Structure-Activity Relationship (SAR) Trends

Ethoxy Group: Enhances metabolic stability and membrane penetration vs. nitro or cyano groups.

Heterocyclic Cores : Pyridine-furan systems may offer dual binding modes (H-bonding + hydrophobic interactions), whereas indazoles prioritize planar DNA interaction.

Substituent Flexibility : Bulky groups (e.g., trityl in 6b) reduce activity unless removed post-synthesis .

Biological Activity

2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its intricate structure and potential biological activities. This compound features multiple functional groups, including an ethoxy group, a furan ring, and a pyridine ring, which contribute to its diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

PropertyValue
Molecular Weight319.39 g/mol
XLogP3-AA3.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bonds5

The unique combination of structural elements enhances its ability to interact with various biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The furan and pyridine rings are essential for binding to these targets, potentially leading to the inhibition of enzymatic activity and modulation of receptor functions.

Interaction Studies

Preliminary studies indicate that the compound may inhibit certain enzymes through its sulfamoyl group while the furan and pyridine moieties facilitate binding to biological receptors. This multifaceted interaction profile suggests potential applications in treating various diseases, particularly those involving inflammatory and cancerous pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Initial evaluations have shown that the compound may possess anticancer properties. In vitro studies are necessary to quantify its effectiveness against various cancer cell lines.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent in managing chronic inflammatory diseases.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be beneficial in treating conditions where enzyme overactivity is a concern.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with promising results:

  • Antitumor Activity : A related study on pyridine derivatives demonstrated significant cytotoxicity against A549 cell lines with IC50 values indicating effective growth inhibition (IC50 = 49.85 µM) . This suggests that structural similarities may confer similar activities to our compound.
  • Mechanistic Insights : Research into other furan-pyridine derivatives has revealed that these compounds can effectively bind to active sites of target enzymes, leading to significant inhibition (IC50 = 0.067 µM for Aurora-A kinase) . Such findings highlight the potential for similar mechanisms in our compound.
  • Synthetic Routes : The synthesis of this compound typically involves multi-step organic reactions that include coupling reactions under specific conditions, enhancing its yield and purity for biological testing .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and what critical reaction parameters must be controlled?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions for introducing ethoxyphenyl groups (e.g., using 4-ethoxyphenyl precursors).
  • Condensation steps with condensing agents (e.g., DCC or EDC) to form the acetamide linkage, requiring precise temperature control (40–60°C) and anhydrous solvents like DMF .
  • Reduction steps (e.g., using iron powder under acidic conditions) for nitro-to-amine conversions, monitored via TLC or HPLC .
    Key parameters include solvent polarity, reaction time, and pH to minimize by-products and maximize yield (>70%) .

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the ethoxyphenyl (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), furan (δ 6.3–7.4 ppm), and pyridyl protons (δ 8.0–9.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in heterocyclic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 379.15) and fragmentation patterns .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR data interpretation for acetamide and heterocyclic moieties?

Answer:
Discrepancies may arise from:

  • Tautomerism in pyridinyl-furan systems : Use variable-temperature NMR to assess dynamic equilibria .
  • Impurity interference : Employ preparative HPLC to isolate pure fractions and re-analyze .
  • Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .
    Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced: What strategies optimize the condensation step yield during synthesis?

Answer:

  • Catalyst selection : Use 1.2 equiv of DMAP to accelerate acyl transfer .
  • Solvent optimization : Replace DMF with THF for better solubility of hydrophobic intermediates .
  • Temperature gradients : Perform stepwise heating (50°C → 70°C) to prevent premature decomposition .
    Post-reaction quenching with ice-water improves acetamide crystallization, yielding >85% purity .

Advanced: How can computational methods predict biological targets, and what validation is required?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR targets, prioritizing binding affinity (ΔG < -8 kcal/mol) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with acetamide oxygen) .
    Validation :
  • In vitro assays : Test against recombinant enzymes (e.g., COX-2 or EGFR) to confirm inhibition (IC50 < 10 µM) .
  • Mutagenesis studies : Modify predicted binding residues (e.g., Ser530 in COX-2) to assess activity loss .

Basic: What initial biological screening assays evaluate therapeutic potential?

Answer:

  • Antimicrobial activity : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Anticancer screening : MTT assay on HeLa or MCF-7 cells (48-h exposure, IC50 calculation) .
  • Enzyme inhibition : Fluorometric assays for kinases (e.g., JAK2) or proteases (e.g., MMP-9) .

Advanced: What analytical approaches identify synthetic by-products?

Answer:

  • HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to separate by-products; MS/MS identifies structures (e.g., de-ethylated or oxidized analogs) .
  • NMR-guided fractionation : Isolate minor peaks from preparative HPLC for structural elucidation .
  • Isotopic labeling : Track 13C-labeled intermediates to trace by-product formation pathways .

Advanced: How can SAR studies improve selectivity against enzymatic targets?

Answer:

  • Core modifications : Replace furan with thiophene to enhance hydrophobic interactions .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridinyl ring to boost kinase selectivity .
  • Protease susceptibility assays : Compare stability in human plasma to optimize metabolically resistant analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.